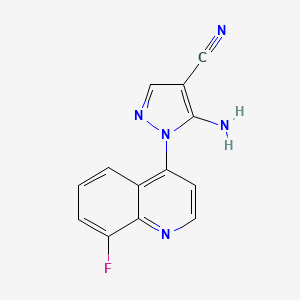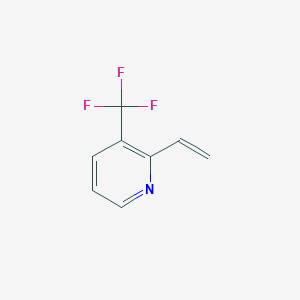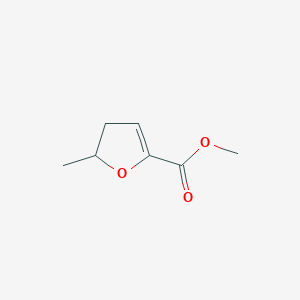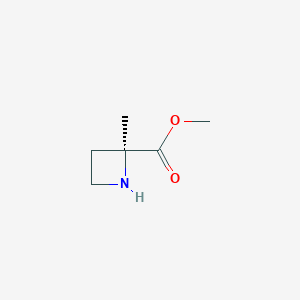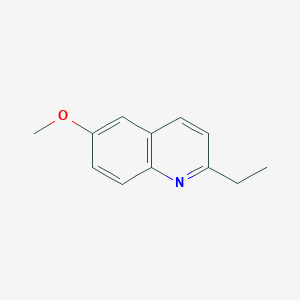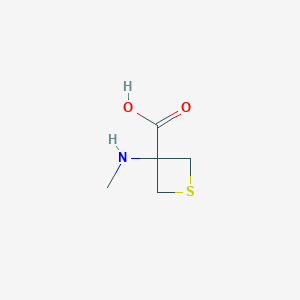
3-(Methylamino)thietane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)thietane-3-carboxylic acid: is a chemical compound with the molecular formula C5H9NO2S. It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)thietane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 3-mercapto carboxylic acid derivatives. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an active ester intermediate like pentafluorophenyl ester . Another method involves the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Chemistry: 3-(Methylamino)thietane-3-carboxylic acid is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology: In biological research, this compound may be used to study the effects of thietane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications .
Medicine: The compound’s potential medicinal properties are of interest in drug development. Thietane derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thietane ring and functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-Thietanecarboxylic acid: A thietane derivative with a carboxylic acid group.
3-(Amino)thietane-3-carboxylic acid: Similar to 3-(Methylamino)thietane-3-carboxylic acid but with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
InChI Key |
KRGKJAIEWZOWNG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12859666.png)
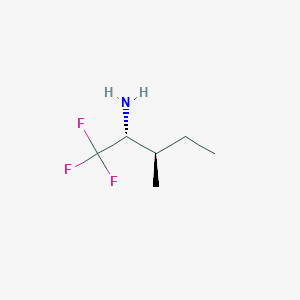
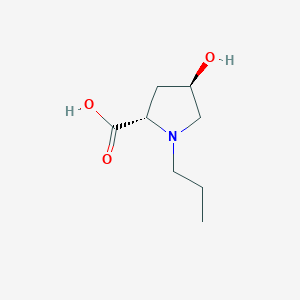
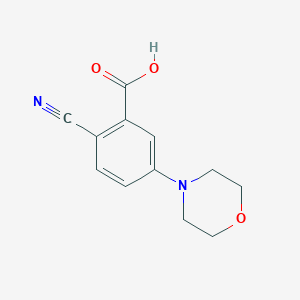
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

